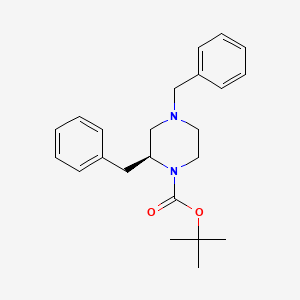

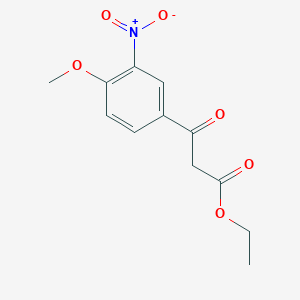

![molecular formula C9H7NO3 B3109010 Methyl furo[2,3-b]pyridine-5-carboxylate CAS No. 169815-80-9](/img/structure/B3109010.png)

Methyl furo[2,3-b]pyridine-5-carboxylate

Overview

Description

“Methyl furo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1352896-33-3 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl furo[3,2-b]pyridine-5-carboxylate .

Synthesis Analysis

The synthesis of “Methyl furo[2,3-b]pyridine-5-carboxylate” involves several steps. Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions .Molecular Structure Analysis

The InChI code for “Methyl furo[2,3-b]pyridine-5-carboxylate” is 1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The formylation of the compound gave 2-formylated compounds . Compounds were prepared by reactions of corresponding esters with hydrazine in refluxing ethanol . By reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates were obtained . The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical And Chemical Properties Analysis

“Methyl furo[2,3-b]pyridine-5-carboxylate” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Scientific Research Applications

Synthesis of Fused Oxygen-Nitrogen-Containing Heterocycles

“Methyl furo[2,3-b]pyridine-5-carboxylate” has been used in the synthesis of fused oxygen-nitrogen-containing heterocycles . These types of compounds are of interest due to their potential applications in medicinal chemistry.

Development of Furopyrimidines

The compound is also related to furopyrimidines, which are important five-membered heterocycles containing a furan ring fused with a pyrimidine ring . Furopyrimidines have shown various biological activities, including the inhibition of dihydrofolate reductase (DHFR), a primary target in certain medical treatments .

Chemical Properties and Safety

“Methyl furo[2,3-b]pyridine-5-carboxylate” is a solid substance with a molecular weight of 177.16 . It’s important to note that it has certain safety considerations, including potential hazards such as being harmful if swallowed and causing skin irritation .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of Methyl furo[2,3-b]pyridine-5-carboxylate involves its interaction with its targets, leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl furo[2,3-b]pyridine-5-carboxylate . These factors can include pH, temperature, and the presence of other molecules, among others.

properties

IUPAC Name |

methyl furo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZEMSPMRLCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl furo[2,3-b]pyridine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)

![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)

![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)

![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)